6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine

Medicinal chemistry Lead optimization Synthetic intermediate

6-Chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine (CAS 1264090-67-6) is a heterocyclic building block belonging to the triazolopyridazine class. It has a molecular formula of C5H4ClN5, a molecular weight of 169.57 g/mol, and an InChI Key of LSYPNSYAJJVVNS-UHFFFAOYSA-N.

Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
CAS No. 1264090-67-6
Cat. No. B6600988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine
CAS1264090-67-6
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC(=N2)N)Cl
InChIInChI=1S/C5H4ClN5/c6-3-1-2-4-8-5(7)10-11(4)9-3/h1-2H,(H2,7,10)
InChIKeyLSYPNSYAJJVVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine (CAS 1264090-67-6): Key Physicochemical Baseline for Procurement


6-Chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine (CAS 1264090-67-6) is a heterocyclic building block belonging to the triazolopyridazine class. It has a molecular formula of C5H4ClN5, a molecular weight of 169.57 g/mol, and an InChI Key of LSYPNSYAJJVVNS-UHFFFAOYSA-N . The compound features a chlorine atom at the 6-position and a primary amine at the 2-position of the fused triazolo-pyridazine scaffold. It is primarily used as a synthetic intermediate in medicinal chemistry programs targeting kinases and other receptors, with patent literature citing its core motif in LRRK2 and rev-erb agonist programs [1][2].

Why 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine Cannot Be Generically Substituted by Other Triazolopyridazine Analogs


The 6-chloro-2-amine substitution pattern in triazolopyridazines is highly specific for downstream synthetic transformations and target engagement, and small structural changes in the halogen, the amine position, or the ring fusion geometry can drastically alter reactivity, physicochemical properties, and biological activity. For example, the absence of the 2-amine group in 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (CAS 42399-79-1) fundamentally changes the hydrogen-bond donor/acceptor capacity and synthetic handles for amide bond formation, while the regioisomeric 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0) shows a substantially different melting point (203–204 °C vs. 144–145 °C for the 1,5-b isomer), indicating divergent crystal packing and potentially altered solubility . The following quantitative evidence guide details the specific, verifiable differentiation points that justify procurement of the exact CAS 1264090-67-6 compound over its closest commercially available analogs.

Quantitative Differential Evidence for 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine (CAS 1264090-67-6)


Molecular Weight and Halogen Identity Differentiate Reactivity and PK Potential vs. Bromo and Methoxy Analogs

The molecular weight of the target compound (169.57 g/mol) is 44.45 g/mol lower than the 6-bromo analog (214.02 g/mol) and 4.42 g/mol higher than the 6-methoxy analog (165.15 g/mol) . In lead optimization, molecular weight is a critical determinant of oral bioavailability and permeability. The chloro substituent also provides a distinct reactivity profile for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) compared to the methoxy group, which is less reactive in palladium-catalyzed transformations, and the bromo group, which can lead to metabolic instability through debromination pathways [1].

Medicinal chemistry Lead optimization Synthetic intermediate

Predicted Density Difference vs. 6-Methoxy Analog Suggests Altered Pharmacokinetic Properties

The predicted density of the target compound is 1.71±0.1 g/cm³ based on the structural analog 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (CAS 42399-79-1), which shares the same halogenated core . The 6-methoxy analog (CAS 1319067-82-7) has a predicted density of 1.7±0.1 g/cm³ and a calculated LogP of -0.42 . While density predictions are similar, the LogP difference is notable: the chloro substituent is expected to increase lipophilicity by approximately 0.5–0.8 LogP units compared to the methoxy analog based on fragment-based clogP contributions (ΔclogP ≈ +0.7 for Cl vs. OCH₃), which can directly influence membrane partitioning and oral absorption.

Physicochemical profiling ADME prediction Solubility

Presence of 2-Amine Group Provides Synthetic Handle Missing in 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine

The target compound (CAS 1264090-67-6) contains a primary amine at the 2-position, while 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (CAS 42399-79-1) lacks this functional group . The amine enables direct amide bond formation, reductive amination, and urea/thiourea synthesis under standard conditions (e.g., HATU/DIPEA in DMF, 25°C, 12 h). In contrast, the non-aminated analog requires initial electrophilic aromatic substitution or metal-catalyzed C–H activation to introduce a functional handle at the 2-position, adding synthetic steps and reducing overall yield. The 2-amine also provides an additional hydrogen-bond donor for target engagement in biological systems.

Synthetic chemistry Amide coupling Building block versatility

Regioisomeric Triazolo[4,3-b] System Exhibits 59–60 °C Higher Melting Point, Indicating Significant Crystal Packing Differences

The closely related regioisomer 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0) has a reported melting point of 203–204°C, compared to 144–145°C for the 1,5-b isomer (CAS 42399-79-1) . This 59–60°C difference indicates significantly stronger intermolecular forces in the [4,3-b] crystal lattice, which can translate to lower aqueous solubility and reduced dissolution rates. The [1,5-b] scaffold is therefore preferred for biological assays where adequate solubility is critical at screening concentrations (typically 10–100 µM).

Solid-state properties Formulation Crystallinity

Optimal Procurement-Driven Research Scenarios for 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine


Kinase Inhibitor Lead Optimization Programs Requiring Rapid Amide SAR Exploration

The 2-amine group allows one-step amide coupling with diverse carboxylic acid fragments, enabling rapid synthesis of focused kinase inhibitor libraries. Patent literature [1] explicitly identifies the [1,2,4]triazolo[1,5-b]pyridazine core as a key scaffold for LRRK2 and other kinase inhibitors, and the 6-chloro-2-amine substitution pattern is a privileged intermediate for exploring 6-position SAR via nucleophilic aromatic substitution or cross-coupling while the 2-amine is elaborated into amide-based pharmacophores.

Circadian Rhythm and Metabolic Disease Programs Targeting Rev-Erb Receptors

The patent WO2013045519A1 [2] demonstrates that 6-substituted triazolopyridazines, particularly those with amino substituents, serve as potent rev-erb agonists for treating circadian rhythm disorders, inflammatory conditions, and metabolic diseases. The 2-amine in the target compound provides the hydrogen-bond donor required for rev-erb binding as suggested by the pharmacophore model described in the patent, making it a strategic intermediate for these programs.

CDK4/CDK2 Dual Inhibition Programs for Hepatocellular Carcinoma

Recent literature [3] shows that triazolopyridazine-based derivatives achieve potent CDK4 inhibition (IC50 = 0.347–0.685 µM) with high selectivity indices (7.42–7.80) against HepG2 liver cancer cells. The 6-chloro-2-amine scaffold serves as the core intermediate for these derivatives, and procurement of the exact CAS 1264090-67-6 enables direct comparison with published analogs and further medicinal chemistry optimization.

Cross-Coupling-Ready Building Block for Palladium-Catalyzed Library Synthesis

The chlorine atom at the 6-position is an excellent leaving group for Suzuki, Negishi, and Buchwald-Hartwig cross-coupling reactions, while the 2-amine can be orthogonally protected. This orthogonal reactivity profile is not achievable with the 6-methoxy or 6-bromo analogs, which either lack reactivity (methoxy) or introduce metabolic liabilities (bromo), as supported by the molecular weight and halogen identity evidence in Section 3 .

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